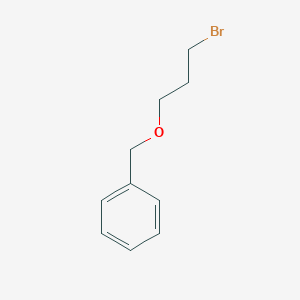

Éter de bencilo 3-bromopropílico

Descripción general

Descripción

Catalytic Enantioselective Carbon-Oxygen Bond Formation

The synthesis of benzylic ethers, such as Benzyl 3-bromopropyl ether, is a significant area of study due to their prevalence in bioactive molecules and as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing the coupling of γ-aryl-substituted alkynoates and alcohols. This process involves an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .

Oxidation Using Quaternary Ammonium Polyhalides

The oxidation of alcohols and ethers, including Benzyl 3-bromopropyl ether, can be effectively achieved using benzyltrimethylammonium tribromide (BTMA Br3). This reagent, in the presence of a buffer, facilitates the transformation of primary alcohols or simple ethers into dimeric esters and lactones, and secondary alcohols into ketones at elevated temperatures .

Visible-light-promoted Conversion

A visible-light-promoted method has been developed for the conversion of alkyl benzyl ethers to alkyl esters or alcohols. This process involves a radical chain reaction with the homolytic cleavage of O-α-sp(3) C-H bonds, suggesting that α-bromoethers are key intermediates in the transformation, which could be relevant for the study of Benzyl 3-bromopropyl ether .

Oxidative Debenzylation

The oxidative debenzylation of O-benzyl ethers can be efficiently promoted by a bromo radical formed through the oxidation of bromide from alkali metal bromide. This reaction yields carbonyl compounds from O-benzyl ethers, which is a significant reaction pathway for the study of Benzyl 3-bromopropyl ether .

Oxidative Cleavage Using Oxoammonium Salt

Benzylic ethers can be oxidatively cleaved by oxoammonium salts to yield the corresponding aromatic aldehyde and alcohol. This reaction is likely to involve a formal hydride abstraction from the benzylic carbon, which is a crucial consideration in the chemical reactions analysis of Benzyl 3-bromopropyl ether .

Synthesis and Stationary Phase Properties

The synthesis of bromophenyl ethers, which are structurally related to Benzyl 3-bromopropyl ether, has been shown to be useful for the site-specific bromination of phenyl ethers. These compounds have been used to improve the operating temperatures and efficiency of column packings in gas chromatography, which may provide insights into the physical and chemical properties of Benzyl 3-bromopropyl ether .

Total Synthesis of Biologically Active Compounds

The total synthesis of a biologically active compound involving a bromophenyl ether structure has been achieved. This synthesis pathway and the regioselective O-demethylation of aryl methyl ethers could provide valuable information for the synthesis analysis of Benzyl 3-bromopropyl ether .

Syntheses of Monohydroxy Benzyl Ethers of Polyols

The conversion of symmetrical polyols into benzyl ethers with one free hydroxyl group has been studied. This reaction pathway, involving the benzylation of dibutylstannylene acetal, could be relevant for the synthesis of Benzyl 3-bromopropyl ether .

Sequential and One-pot Reactions for Synthesis

The synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans from phenols and bromoalkynes has been achieved through a one-pot procedure. This method's regio- and stereoselectivity could be pertinent to the molecular structure analysis of Benzyl 3-bromopropyl ether .

Synthesis of Hydronopyl Benzyl Ether

The synthesis of hydronopyl benzyl ether, a novel compound, has been reported. The reaction conditions optimized for this synthesis could provide a framework for the synthesis of Benzyl 3-bromopropyl ether, including the use of benzyl chloride and sodium hydroxide in the presence of tetrabutylammonium bromide .

Aplicaciones Científicas De Investigación

Síntesis de moléculas orgánicas complejas

El éter de bencilo 3-bromopropílico se utiliza con frecuencia como intermedio en la síntesis de moléculas orgánicas complejas. Su capacidad para actuar como grupo saliente o para transformarse en otros grupos funcionales lo hace valioso en rutas sintéticas de varios pasos. Por ejemplo, se ha utilizado en la síntesis total de la zincoforina , un producto natural con propiedades antibióticas, y (+)-anatoxina-a , una potente neurotoxina.

Investigación farmacéutica

En la investigación farmacéutica, el éter de bencilo 3-bromopropílico sirve como un ingrediente clave en el desarrollo de agentes terapéuticos. Ha estado involucrado en la preparación de compuestos como 5-(3-Benciloxipropoxi)psoraleno (PAP-7) , que tiene aplicaciones potenciales en el tratamiento de trastornos de la piel como la psoriasis.

Metodología de síntesis orgánica

Este compuesto también es fundamental para avanzar en las metodologías de síntesis orgánica. Se utiliza en la preparación de (2S,3S)-1-[(triisopropilsiloxi]-7-(benciloxi)-2,3-(isopropilidenedioxi)-4(Z)-hepteno , mostrando su papel en la mejora de las rutas sintéticas para éteres complejos y otros derivados.

Química analítica

Los químicos analíticos pueden emplear el éter de bencilo 3-bromopropílico como estándar o reactivo en el análisis cromatográfico debido a sus propiedades físicas bien definidas, como el punto de ebullición y el índice de refracción . Puede ayudar en la identificación y cuantificación de compuestos similares.

Safety and Hazards

Benzyl 3-bromopropyl ether is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Benzyl 3-bromopropyl ether is a chemical compound with the molecular formula C10H13BrO It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds often act through nucleophilic substitution reactions, where the bromine atom can be replaced by other groups . This allows the compound to form covalent bonds with its targets, potentially altering their function.

Biochemical Pathways

It has been used in the synthesis of various complex molecules , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

Its physical properties such as a boiling point of 130-132 °c/8 mmhg and a density of 1298 g/mL at 25 °C suggest that it may have significant bioavailability .

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects at high concentrations.

Action Environment

The action of Benzyl 3-bromopropyl ether can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemical species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .

Propiedades

IUPAC Name |

3-bromopropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXTZLDBVEZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379794 | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54314-84-0 | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

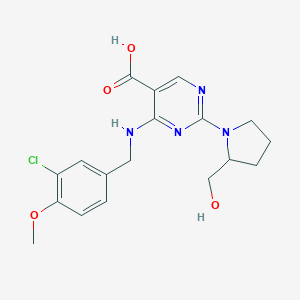

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)